molecular formula C15H18BrNO3S2 B2647368 5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide CAS No. 1797882-10-0

5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide

Cat. No. B2647368
CAS RN: 1797882-10-0
M. Wt: 404.34
InChI Key: RPZXMUPVADROLP-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide” is likely to be an organic compound containing a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2-position with a sulfonamide group and at the 5-position with a bromine atom. The sulfonamide group is further substituted with a 2-methoxy-2-phenylbutyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the substitution of the bromine and 2-methoxy-2-phenylbutyl groups. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, the sulfonamide group, and the bromine and 2-methoxy-2-phenylbutyl substituents would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom could potentially be replaced by other groups in a substitution reaction. The sulfonamide group might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in polar solvents .

Scientific Research Applications

Suzuki–Miyaura Coupling

5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:

Selection of boron reagents for Suzuki–Miyaura coupling Buy 5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide Recent strategies in the synthesis of thiophene derivatives

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would involve its interaction with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could include further studies to explore its potential uses, such as in the development of new drugs or materials. Additional synthetic routes could also be explored to improve the efficiency of its production .

properties

IUPAC Name

5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3S2/c1-3-15(20-2,12-7-5-4-6-8-12)11-17-22(18,19)14-10-9-13(16)21-14/h4-10,17H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZXMUPVADROLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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